(3-(Thiophen-2-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
(3-(Thiophen-2-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a heterocyclic compound that features both pyrrolidine and thiophene rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Thiophen-2-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves the reaction of thiophene derivatives with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by the addition of a thiophene derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3-(Thiophen-2-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiol derivatives.
Scientific Research Applications
(3-(Thiophen-2-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(Thiophen-2-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-carboxylic acid and pyrrolidine-3-carboxylic acid.
Uniqueness
(3-(Thiophen-2-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is unique due to its combination of both thiophene and pyrrolidine rings, which may confer distinct biological activities and chemical properties not found in simpler derivatives.
Properties
IUPAC Name |
thiophen-3-yl-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c15-13(11-4-7-16-9-11)14-5-3-10(8-14)12-2-1-6-17-12/h1-2,4,6-7,9-10H,3,5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGJZUBJKZZJOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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